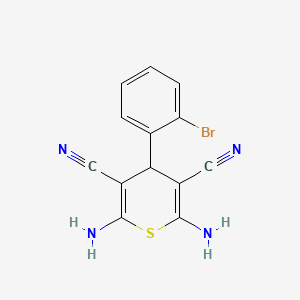
2,6-diamino-4-(2-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-二氨基-4-(2-溴苯基)-4H-噻喃-3,5-二腈是一种复杂的有机化合物,具有独特的结构,包括噻喃环、溴苯基和两个氨基。
准备方法
合成路线和反应条件
2,6-二氨基-4-(2-溴苯基)-4H-噻喃-3,5-二腈的合成通常涉及多步有机反应。一种常见的制备方法包括在受控条件下对合适的先驱体进行环化。该反应通常需要使用催化剂和特定溶剂以获得所需的产物。
工业生产方法
该化合物的工业生产可能涉及使用优化反应条件进行大规模合成,以确保高产率和纯度。该过程可能包括通过重结晶或色谱法去除杂质的步骤。
化学反应分析
反应类型
2,6-二氨基-4-(2-溴苯基)-4H-噻喃-3,5-二腈可以进行各种化学反应,包括:
氧化: 该反应可以改变化合物的氧化态,可能导致形成亚砜或砜。
还原: 还原反应可以改变噻喃环或溴苯基。
取代: 氨基和溴苯基可以参与取代反应,导致形成新的衍生物。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和用于取代反应的各种亲核试剂。反应条件通常涉及特定的温度、压力和溶剂,以促进所需的转化。
形成的主要产物
从这些反应中形成的主要产物取决于所用试剂和特定条件。例如,氧化可能会产生亚砜,而取代反应可以产生具有不同官能团的各种衍生物。
科学研究应用
2,6-二氨基-4-(2-溴苯基)-4H-噻喃-3,5-二腈具有多种科学研究应用:
化学: 它被用作合成更复杂分子的构建块。
生物学: 该化合物的独特结构使其能够与生物分子相互作用,使其成为药物开发的候选药物。
工业: 用于生产具有特定特性的先进材料,例如导电性或荧光性。
作用机制
2,6-二氨基-4-(2-溴苯基)-4H-噻喃-3,5-二腈发挥作用的机制涉及与酶或受体等分子靶点的相互作用。该化合物的结构使其能够与特定位点结合,影响生物途径并导致各种效应。
相似化合物的比较
类似化合物
- 2,6-二氨基-4-(2-溴苯基)-1,4-二氢-3,5-吡啶二腈
- 2,6-二氨基-4-(2-溴苯基)-1,4-二氢吡啶-3,5-二腈
独特性
2,6-二氨基-4-(2-溴苯基)-4H-噻喃-3,5-二腈的独特性在于其噻喃环,与具有不同环结构的类似化合物相比,其赋予了独特的化学和物理性质。这种独特性使其在这些性质有利的特定应用中具有价值。
生物活性
2,6-Diamino-4-(2-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile is a compound that belongs to the class of thiopyran derivatives, which have garnered interest due to their potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies concerning this compound.
Synthesis
The synthesis of this compound has been achieved through various methodologies. One notable approach involves a one-pot multicomponent reaction using Ag/SiO2 as a catalyst. This method yields the target compound with moderate to high efficiency, showcasing the advantages of green chemistry practices in organic synthesis .
Synthesis Methodology
A typical synthesis involves:
- Reactants : Aromatic aldehyde, malononitrile, primary amine, and carbon disulfide.
- Catalyst : Ag/SiO2.
- Conditions : Stirring in ethanol under electrolysis at room temperature.
Antimicrobial Activity
Research indicates that compounds derived from thiopyran frameworks exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of this compound possess activity against various bacterial strains. For example:
- Antibacterial Testing : Compounds were tested against standard strains such as Staphylococcus aureus and Escherichia coli, demonstrating comparable efficacy to established antibiotics like norfloxacin .
- Antifungal Activity : Similar studies reported antifungal properties against strains like Candida albicans, indicating a broad-spectrum potential .
Anticancer Activity
The anticancer properties of this compound have also been explored:
- Cell Line Studies : The compound showed promising results against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. The Sulforhodamine B (SRB) assay indicated that certain derivatives exhibited cytotoxicity comparable to standard chemotherapeutics such as 5-fluorouracil .
- Molecular Docking Studies : These studies suggested favorable interactions within the binding sites of cancer-related proteins, enhancing the understanding of the compound's mechanism of action .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiopyran derivatives, including this compound. The results indicated that:
- Compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 15.8 µM to 31.6 µM against Staphylococcus aureus and MRSA.
| Compound | MIC (µM) | Activity |
|---|---|---|
| 2-Bromo derivative | 15.8 | Active against MRSA |
| Other derivatives | 31.6 | Active against S. aureus |
Case Study 2: Anticancer Potential
In another study focusing on anticancer activity:
- The compound demonstrated significant cytotoxic effects on MCF7 cells with an IC50 value lower than that of standard treatments.
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| 2-Bromo derivative | 12.5 | Better than 5-fluorouracil (15 µM) |
| Control (5-FU) | 15 | Standard treatment |
属性
CAS 编号 |
333759-76-5 |
|---|---|
分子式 |
C13H9BrN4S |
分子量 |
333.21 g/mol |
IUPAC 名称 |
2,6-diamino-4-(2-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H9BrN4S/c14-10-4-2-1-3-7(10)11-8(5-15)12(17)19-13(18)9(11)6-16/h1-4,11H,17-18H2 |
InChI 键 |
LCVQSOCBGGCXKQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2C(=C(SC(=C2C#N)N)N)C#N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















